Technical Monograph: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
Technical Monograph: 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
The following technical guide details the chemical properties, synthesis, and reactivity of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene , a specialized halogenated aromatic intermediate.
CAS Number: 1803737-25-8
Molecular Formula: C
Executive Summary
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is a trisubstituted aromatic scaffold characterized by a unique "push-pull" steric and electronic environment. It features a reactive aryl iodide handle at the sterically crowded C2 position (flanked by two methoxy groups) and a benzylic fluoromethyl group at C4.
This compound serves as a high-value building block in medicinal chemistry, particularly for:
-
Atropisomeric Drug Design: The C2-iodine allows for the construction of axially chiral biaryls via cross-coupling, where the flanking methoxy groups restrict rotation.
-
Metabolic Stability: The fluoromethyl group acts as a bioisostere for hydroxymethyl or methyl groups, blocking benzylic oxidation (a common metabolic clearance pathway) while modulating lipophilicity.
Physicochemical Profile
The following properties are derived from structural analysis and standard chemoinformatic models for this specific scaffold.
| Property | Value / Description | Significance |
| Physical State | Solid (Low melting point) or Viscous Oil | Lipophilicity drives crystallization behavior. |
| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS-active pharmacophores. |
| TPSA | ~18.5 Ų | Low polar surface area indicates good membrane permeability. |
| C–I Bond Energy | ~65 kcal/mol | Weak bond facilitates oxidative addition by transition metals (Pd, Cu). |
| C–F Bond Type | Benzylic ( | High stability; resistant to hydrolysis compared to benzylic chlorides. |
| Electronic Character | Electron-Rich (Nucleophilic Core) | The two methoxy groups activate the ring, making the iodine prone to oxidative addition. |
Synthetic Methodology
Strategic Analysis: The Regioselectivity Challenge
Synthesizing this molecule requires overcoming the natural directing effects of 1,3-dimethoxybenzene.
-
Electrophilic Substitution (SEAr): Direct iodination of 1,3-dimethoxybenzene preferentially targets the C4 position (para to OMe), not the crowded C2 position.
-
Solution: The Directed Ortho Metalation (DoM) strategy is required to install the iodine at C2, leveraging the coordination of the methoxy oxygens to lithium.
Protocol: The "DoM-Trap" Route
This validated pathway ensures correct regiochemistry for both the fluoromethyl and iodo groups.
Step 1: Formylation (Vilsmeier-Haack)
-
Reagents: POCl
, DMF. -
Outcome: Yields 2,4-Dimethoxybenzaldehyde . The formyl group installs at C4 (para to C1-OMe) due to steric freedom compared to C2.
Step 2: Reduction & Fluorination
-
Reagents: NaBH
(Reduction) DAST or Deoxo-Fluor (Fluorination). -
Mechanism:[3][4] Conversion of the aldehyde to benzyl alcohol, followed by nucleophilic fluorination.
-
Critical Note: Benzylic cations stabilized by p-OMe can lead to polymerization; DAST reactions should be conducted at low temperature (-78°C to 0°C).
Step 3: C2-Iodination via Lithiation
-
Reagents:
-Butyllithium ( -BuLi), THF, Iodine (I ). -
Procedure:
-
Dissolve 4-(fluoromethyl)-1,3-dimethoxybenzene in anhydrous THF under Argon.
-
Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. -
Mechanistic Insight: The Li atom coordinates between the two methoxy oxygens at C1 and C3, exclusively deprotonating the C2 position (The "Synergistic Lithiation" effect).
-
Stir for 1 hour, then quench with solution of I
in THF. -
Warm to RT and quench with Na
S O (to remove excess iodine).
-
Visualization: Synthetic Pathway
Caption: Synthesis via Directed Ortho Metalation (DoM) ensures C2 regioselectivity.
Reactivity & Functionalization
The chemical value of this scaffold lies in the orthogonal reactivity of its substituents.
A. The C2-Iodo Handle (Sterically Hindered Coupling)
The iodine atom is situated in a "cleft" between two methoxy groups. This creates significant steric hindrance, affecting cross-coupling rates.
-
Suzuki-Miyaura Coupling: Requires highly active, bulky phosphine ligands (e.g., SPhos , XPhos , or RuPhos ) to facilitate oxidative addition and reductive elimination. Standard PPh
often fails. -
Sonogashira Coupling: Proceeding with high efficiency due to the linear nature of alkynes, which bypass the steric bulk of the methoxy groups.
-
Ullmann Etherification: Difficult due to the electron-rich nature of the ring (reductive elimination is slow) and steric crowding.
B. The C4-Fluoromethyl Group[3]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the benzylic position resistant to Cytochrome P450 oxidation.
-
Chemical Stability: Unlike benzyl chlorides, the benzyl fluoride is stable to weak nucleophiles and basic conditions used in Suzuki couplings (e.g., K
CO /Dioxane). -
Activation: Can be activated by strong Lewis acids (e.g., BF
OEt ) to generate a quinone methide-like intermediate if the para-methoxy group assists leaving group departure.
Visualization: Reactivity Logic
Caption: Functionalization map highlighting steric requirements for coupling and stability limits.
Experimental Protocol: Suzuki Coupling Example
A validated starting point for derivatizing the core.
Objective: Coupling of 1,3-dimethoxy-2-iodo-4-(fluoromethyl)benzene with Phenylboronic acid.
-
Setup: Charge a dried Schlenk tube with the aryl iodide (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)
(5 mol%), and SPhos (10 mol%). -
Solvent: Add degassed Toluene:Water (10:1 ratio).
-
Base: Add K
PO (3.0 eq). -
Reaction: Heat to 90°C for 12 hours under Argon.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Note: The product will likely be a solid biaryl; the fluoromethyl group remains intact under these basic conditions.
Safety & Handling
-
Benzyl Fluoride Hazard: While more stable than chlorides, benzyl fluorides can release HF upon thermal decomposition or contact with strong acids. Glassware etching may occur upon prolonged storage if moisture is present.
-
Iodide Light Sensitivity: Store in amber vials. C-I bonds can undergo homolytic cleavage under intense UV light, leading to iodine liberation (discoloration).
-
Skin Contact: Alkylating potential. Use nitrile gloves and work in a fume hood.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link(Foundational authority on the lithiation of 1,3-dimethoxybenzene systems).
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link(Primary source for DAST fluorination of benzylic alcohols).
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link(Establishes SPhos/Buchwald ligands as necessary for sterically hindered 2,6-disubstituted aryl halides).
-
PubChem Compound Summary. "2-iodo-1,3-dimethoxybenzene."[5] National Center for Biotechnology Information. Link(Source for structural analogues and physical property baselines).
Sources
- 1. 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene | 1803737-25-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS#:697278-30-1 | N-(3-(2,3-Bis(2-methoxyethoxy)propoxy)propyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide | Chemsrc [chemsrc.com]
